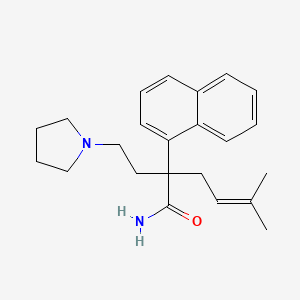
1-(tert-Butoxymethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxymethyl)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxymethyl)naphthalene can be synthesized through various methods. One common approach involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, ensuring the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, and chlorine gas for chlorination.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro, sulfo, and halo-naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butoxymethyl)naphthalene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxymethyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Methylnaphthalene: Similar structure but with a methyl group instead of a tert-butoxymethyl group.
2-Methylnaphthalene: Another naphthalene derivative with a methyl group at a different position.
1-Naphthol: A hydroxylated derivative of naphthalene.
Uniqueness: 1-(tert-Butoxymethyl)naphthalene stands out due to the presence of the tert-butoxymethyl group, which imparts unique steric and electronic properties
Propiedades
Número CAS |
63261-33-6 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxymethyl]naphthalene |
InChI |
InChI=1S/C15H18O/c1-15(2,3)16-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
Clave InChI |
BMNYXDKLEARVEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


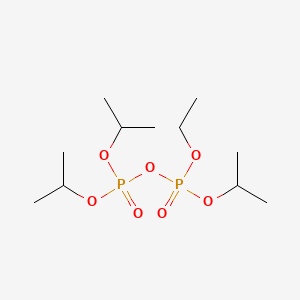



![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
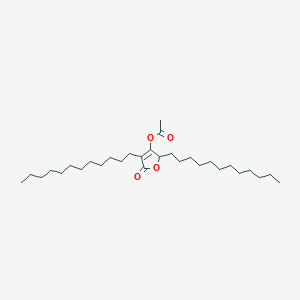
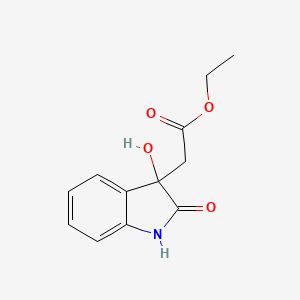
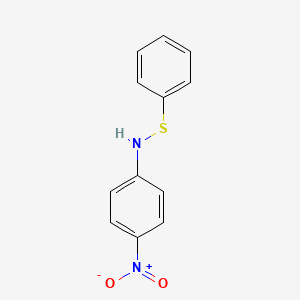
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
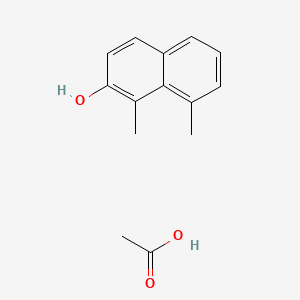
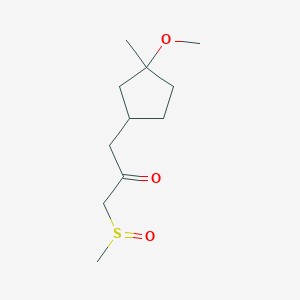
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)

